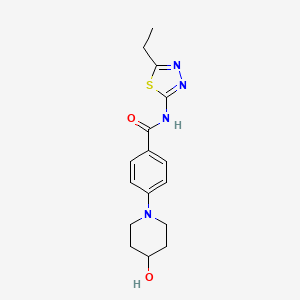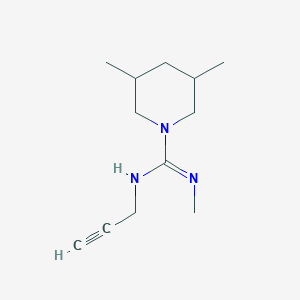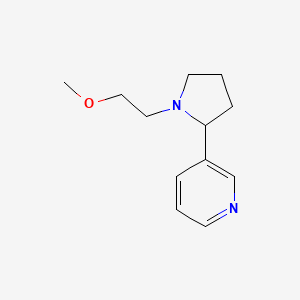
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promise as a potential therapeutic agent in the treatment of B-cell malignancies and autoimmune diseases.
Mécanisme D'action
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide is a reversible inhibitor of BTK, which blocks the phosphorylation of downstream targets in the B-cell receptor signaling pathway. By inhibiting BTK activity, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide disrupts B-cell activation and proliferation, leading to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to have potent anti-tumor activity in preclinical studies, with significant reductions in tumor growth observed in mouse models of lymphoma and leukemia. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to have immunomodulatory effects, including the suppression of cytokine production and the inhibition of T-cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has a relatively short half-life, which may limit its efficacy in certain settings. In addition, the optimal dosing and scheduling of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide in clinical trials is still being investigated.
Orientations Futures
There are several potential future directions for the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide as a therapeutic agent. One area of interest is the combination of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide with other targeted therapies, such as venetoclax, to enhance its anti-tumor activity. Another area of interest is the investigation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, the identification of biomarkers that predict response to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide could help to guide patient selection and improve clinical outcomes.
Méthodes De Synthèse
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide involves several steps, including the reaction of 4-(4-hydroxypiperidin-1-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-ethyl-1,3,4-thiadiazol-2-amine to give the desired product.
Applications De Recherche Scientifique
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been the subject of several preclinical and clinical studies, which have demonstrated its potential as a therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to the induction of apoptosis in B-cells. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to have synergistic effects with other targeted therapies, such as venetoclax, in the treatment of chronic lymphocytic leukemia.
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-14-18-19-16(23-14)17-15(22)11-3-5-12(6-4-11)20-9-7-13(21)8-10-20/h3-6,13,21H,2,7-10H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUYWMRVQTZNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6639942.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea](/img/structure/B6639964.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)

![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol](/img/structure/B6639999.png)


![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)
![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)

![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)